1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
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Overview
Description
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound with a molecular formula of C16H27BrN2O2. This compound is known for its unique structure, which includes a brominated phenoxy group and a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 4,6-dimethylphenol, undergoes bromination to introduce the bromine atom at the 2-position.
Etherification: The brominated phenol is then reacted with ethylene oxide to form the corresponding ethoxy derivative.
Piperidine Introduction: The ethoxy derivative is further reacted with 4-methylpiperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or other parts of the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets. The brominated phenoxy group and the piperidine ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazinediium
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine stands out due to its specific combination of a brominated phenoxy group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO2.C2H2O4/c1-14-4-6-20(7-5-14)8-9-21-10-11-22-18-16(3)12-15(2)13-17(18)19;3-1(4)2(5)6/h12-14H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIQVZBUXQHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2Br)C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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